

The Biosynthesis of Nikkomycin N: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nikkomycin N

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Introduction

Nikkomycins are a class of peptidyl nucleoside antibiotics produced by *Streptomyces ansochromogenes* and *Streptomyces tendae*.^{[1][2]} These natural products are potent, competitive inhibitors of chitin synthase, an essential enzyme for the formation of the fungal cell wall.^{[1][2]} Due to their specific mode of action and low toxicity in mammals, nikkomycins, particularly Nikkomycin Z, are promising candidates for antifungal therapies. This guide provides a detailed technical overview of the biosynthesis pathway of **Nikkomycin N**, a key intermediate in the production of various nikkomycin analogues. We will delve into the genetic organization, enzymatic steps, quantitative data, and experimental protocols relevant to the study of this intricate biosynthetic pathway.

The Nikkomycin Biosynthetic Gene Cluster (san)

The biosynthesis of nikkomycins is orchestrated by a dedicated gene cluster, designated *san* in *Streptomyces ansochromogenes*. This cluster spans approximately 35 kb and contains 22 open reading frames (ORFs), from *sanG* to *sanX*.^[2] The functions of many of these genes have been elucidated through genetic manipulation and biochemical characterization, revealing a complex interplay of enzymes responsible for the synthesis of the two principal moieties of nikkomycin: the nucleoside core and the peptidyl side chain.

Table 1: Genes of the Nikkomycin (san) Biosynthetic Cluster and Their Functions

Gene	Proposed or Confirmed Function	Reference
sanG	Transcriptional activator, controls the transcription of sanN-I and sanO-V operons.	[3]
sanF	Essential for nikkomycin biosynthesis; specific function not fully elucidated.	[4]
sanL	L-lysine 2-aminotransferase, involved in the initial step of the peptidyl moiety biosynthesis.	[1]
sanN	Dehydrogenase, catalyzes the formation of picolinaldehyde in the peptidyl moiety biosynthesis.	
sanM	Aldolase, converts picolinaldehyde and 2-oxobutyrates to 4-pyridyl-2-oxo-4-hydroxyisovalerate.	[5]
sanO	L-His-specific didomain non-ribosomal peptide synthetase (NRPS), involved in the biosynthesis of the imidazolone ring of nikkomycin X.	[6]
sanQ	Cytochrome P450 monooxygenase, essential for the biosynthesis of nikkomycin X.	
sanS	ATPase with an ATP-grasp fold, essential for nikkomycin biosynthesis.	[7]

nikO	Enolpyruvyl transferase, catalyzes the first step in the formation of the aminohexuronic acid moiety.	[8]
nikD	Flavoenzyme (oxidase), catalyzes the oxidation of Δ^1 - or Δ^2 -piperidine-2-carboxylate in the peptidyl moiety biosynthesis.	[3][9][10]
nikI/polD	α -ketoglutarate-dependent dioxygenase, responsible for oxidative C-C bond cleavage to form the C6 nucleoside.	[11]
nikJ/polH	Radical SAM enzyme, catalyzes the cyclization of enolpyruvyl-UMP to octosyl acid 5'-phosphate.	
nikK/poll	Aminotransferase, involved in the biosynthesis of the aminohexuronic acid moiety.	[11]
nikL/polJ	Phosphatase, involved in the cryptic phosphorylation steps of the nucleoside biosynthesis.	[11]
nikM/polK	α -ketoglutarate-dependent oxygenase, transforms 2'-OAP into HKOAP.	[11]
sanX	Indispensable for nikkomycin biosynthesis, located at the right boundary of the cluster.	[2]

The Biosynthetic Pathway of Nikkomycin N

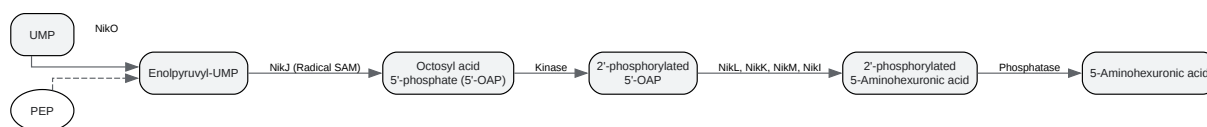
The biosynthesis of **Nikkomycin N** can be conceptually divided into two convergent pathways: the formation of the 5-aminohexuronic acid nucleoside core and the synthesis of the hydroxypyridylhomothreonine (HPHT) peptidyl moiety.

Biosynthesis of the Nucleoside Moiety (5-Aminohexuronic Acid)

The biosynthesis of the nucleoside core of nikkomycin has been recently re-elucidated, revealing a "cryptic phosphorylation" mechanism.^[11] This pathway involves a series of enzymatic transformations starting from Uridine 5'-monophosphate (UMP).

Key Steps:

- **Enolpyruvyl Transfer:** The enzyme NikO, an enolpyruvyl transferase, catalyzes the transfer of a pyruvyl group from phosphoenolpyruvate (PEP) to UMP.^[8]
- **Cyclization:** The radical SAM enzyme NikJ (homologous to PolH) catalyzes the cyclization of the enolpyruvyl-UMP intermediate to form octosyl acid 5'-phosphate (5'-OAP).
- **Cryptic Phosphorylation:** A kinase adds a phosphate group at the 2'-position of the ribose, a modification that is crucial for the subsequent enzymatic steps.^[11]
- **Series of Modifications:** A cascade of enzymes, including the phosphatase NikL, aminotransferase NikK, and dioxygenases NikM and NikI, modify the C8 sugar nucleoside. ^[11] NikI is responsible for the oxidative C-C bond cleavage that ultimately leads to the C6 aminohexuronic acid core.^[11]
- **Dephosphorylation:** The final step is the removal of the 2'-phosphate group by a yet-unidentified phosphatase to yield the mature 5-aminohexuronic acid nucleoside.^[11]



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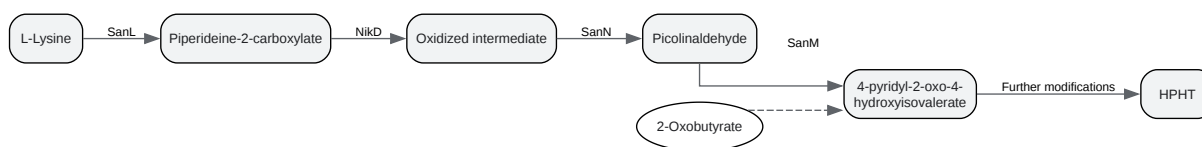
Biosynthesis of the 5-Aminohexuronic Acid Nucleoside Core.

Biosynthesis of the Peptidyl Moiety (Hydroxypyridyl-homothreonine - HPHT)

The peptidyl moiety of **Nikkomycin N** is a non-proteinogenic amino acid, hydroxypyridyl-homothreonine (HPHT). Its biosynthesis begins with the amino acid L-lysine.

Key Steps:

- Amination: SanL (NikC in *S. tendae*), an L-lysine 2-aminotransferase, initiates the pathway.[1]
- Oxidation: The flavoenzyme NikD catalyzes the oxidation of the resulting piperidine-2-carboxylate intermediate.[3][9][10]
- Dehydrogenation: SanN, a dehydrogenase, is essential for the formation of the picolinaldehyde.
- Aldol Condensation: SanM acts as an aldolase, catalyzing the condensation of picolinaldehyde with 2-oxobutyrate to form 4-pyridyl-2-oxo-4-hydroxyisovalerate.[5]
- Further Modifications: Subsequent enzymatic steps, likely involving aminotransferases and hydroxylases, lead to the final HPHT structure.



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Biosynthesis of the Hydroxypyridyl-homothreonine (HPHT) Moiety.

Assembly of Nikkomycin N

The final step in the biosynthesis of **Nikkomycin N** is the formation of a peptide bond between the 5-aminohexuronic acid nucleoside and the HPHT peptidyl moiety. This condensation reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar ligase encoded within the san gene cluster.

Quantitative Data

Quantitative analysis of the nikkomycin biosynthesis pathway is crucial for optimizing production yields. This includes enzyme kinetics and fermentation data.

Table 2: Kinetic Parameters of Characterized Nikkomycin Biosynthetic Enzymes

Enzyme	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (mM ⁻¹ s ⁻¹)	Reference
NikD	Δ ¹ - or Δ ² -piperideine-2-carboxylate	5.2	64	-	[10]
NikD	3,4-dehydro-L-proline	13,000	18	-	[10]
SanM	Picolinaldehyde	123.2	-	11.4	[5]
SanM	2-oxobutyrates	335.6	-	4.0	[5]

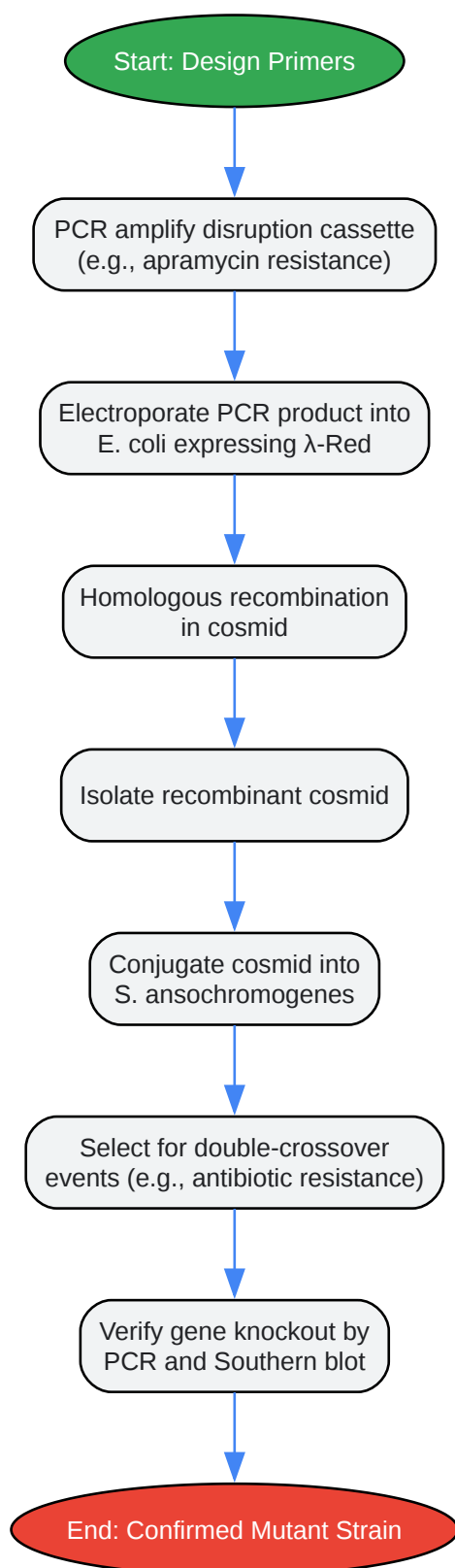
Table 3: Nikkomycin Production Yields in Engineered *S. ansochromogenes* Strains

Strain	Genetic Modification	Nikkomycin X (mg/L)	Nikkomycin Z (mg/L)	Total Nikkomycins (mg/L)	Reference
Wild-type	-	220	120	340	[2]
Exconjugant	Introduction of an extra san gene cluster	880	210	1090	[2]
sanPDM	Blocked imidazolone pathway	0	300	300	[12]
sanPDM	Blocked imidazolone pathway + 2 g/L uracil feeding	0	800	800	[12]
UMN33G2	Optimized fermentation	-	2300	-	[13]

Experimental Protocols

Gene Knockout in *Streptomyces ansochromogenes* (Redirect PCR Targeting)

This protocol describes a general workflow for creating a gene deletion mutant in *S. ansochromogenes* using the Redirect PCR targeting method.



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Workflow for Gene Knockout in *Streptomyces ansochromogenes*.

Methodology:

- **Primer Design:** Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene).
- **PCR Amplification:** Amplify the disruption cassette using the designed primers and a template plasmid.
- **Electroporation and Recombination:** Electroporate the purified PCR product into an *E. coli* strain carrying the nikkomycin biosynthetic gene cluster on a cosmid and expressing the λ -Red recombinase system. This will mediate the replacement of the target gene with the disruption cassette.
- **Cosmid Isolation and Conjugation:** Isolate the recombinant cosmid from *E. coli* and transfer it into *S. ansochromogenes* via intergeneric conjugation.
- **Selection and Screening:** Select for exconjugants that have undergone double-crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette. This is typically done by screening for antibiotic resistance and sensitivity.
- **Verification:** Confirm the gene knockout in the mutant strain by PCR analysis and Southern blotting.

Enzyme Assay for NikD (Oxidase)

This protocol outlines a method to determine the activity of the flavoenzyme NikD by measuring the production of hydrogen peroxide.

Methodology:

- **Reaction Mixture:** Prepare a reaction mixture in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate (Δ^1 - or Δ^2 -piperidine-2-carboxylate), horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., Amplex Red).

- **Enzyme Addition:** Initiate the reaction by adding purified NikD enzyme to the reaction mixture.
- **Spectrophotometric Measurement:** Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.
- **Calculation of Activity:** Calculate the rate of hydrogen peroxide production, which is proportional to the NikD activity, using a standard curve of known H₂O₂ concentrations. Apparent steady-state kinetic parameters (K_m and k_{cat}) can be determined by measuring the initial reaction rates at varying substrate concentrations.[\[10\]](#)

HPLC Analysis of Nikkomycin Production

This protocol describes a method for the extraction and quantification of nikkomycins from the fermentation broth of *S. ansochromogenes*.

Methodology:

- **Sample Preparation:** Centrifuge the fermentation broth to remove the mycelia. Filter the supernatant through a 0.22 µm filter.[\[1\]](#)
- **HPLC System:** Use a reverse-phase HPLC system equipped with a C18 column (e.g., ZORBAX SB C-18, 5 µm, 4.6 × 250 mm).[\[1\]](#)
- **Mobile Phase:** A typical mobile phase consists of a gradient of methanol and an aqueous buffer (e.g., 0.05 M zinc acetate adjusted to pH 4.0 with acetic acid).
- **Detection:** Monitor the elution profile using a photodiode array (PDA) detector at 260 nm and 290 nm to detect the different nikkomycin species.[\[1\]](#)
- **Quantification:** Quantify the concentration of **Nikkomycin N** and other analogues by comparing the peak areas to those of known standards.

Conclusion

The biosynthesis of **Nikkomycin N** is a complex and fascinating process involving a large, dedicated gene cluster and a series of intricate enzymatic reactions. The recent elucidation of the cryptic phosphorylation mechanism in the nucleoside pathway has significantly advanced

our understanding. The information presented in this guide, including the functions of the san genes, quantitative data on enzyme kinetics and fermentation yields, and detailed experimental protocols, provides a solid foundation for researchers in the fields of natural product biosynthesis, metabolic engineering, and antifungal drug development. Further characterization of the unassigned enzymes in the san cluster and the optimization of fermentation conditions hold the potential to further increase the production of these valuable antifungal agents.

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